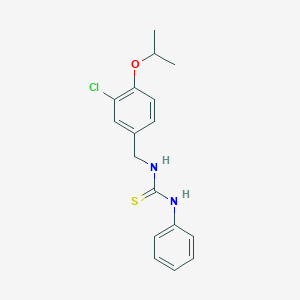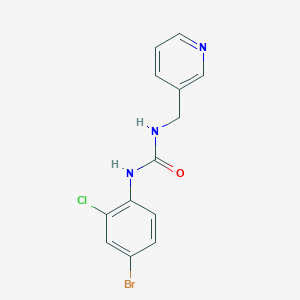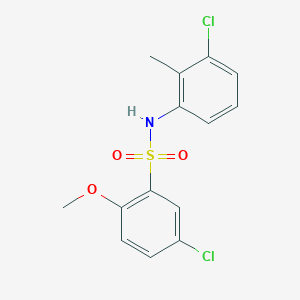![molecular formula C13H18ClNO B5858686 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent agonist of the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor has been implicated in several physiological and pathological processes, including pain perception, depression, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of several cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by this compound leads to the modulation of these processes, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in several neurological disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for the investigation of the specific effects of sigma-1 receptor activation without interference from other receptors. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans. Additionally, the synthesis of the compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the investigation of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine. One area of research is the development of more selective and potent sigma-1 receptor agonists for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the observed pharmacological effects of the compound. Additionally, the safety and efficacy of the compound in humans should be further investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine involves the reaction of 2-chloro-4-methylphenol with 2-(2-bromoethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or N-methylpyrrolidone. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and neuroprotective effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOCTJKHQFBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)
